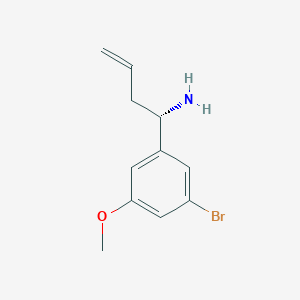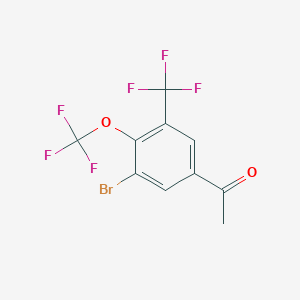
3'-Bromo-4'-(trifluoromethoxy)-5'-(trifluoromethyl)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone is a chemical compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to an acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone typically involves the introduction of bromine, trifluoromethoxy, and trifluoromethyl groups onto an acetophenone backbone. One common method involves the bromination of 4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in the presence of ligands to facilitate the coupling process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can lead to changes in the oxidation state of the compound.
Aplicaciones Científicas De Investigación
3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone involves its interaction with molecular targets and pathways within a system. The bromine, trifluoromethoxy, and trifluoromethyl groups contribute to its reactivity and ability to form specific interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-(trifluoromethoxy)benzonitrile
- 3-Bromo-4-(trifluoromethoxy)aniline
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
Compared to similar compounds, 3’-Bromo-4’-(trifluoromethoxy)-5’-(trifluoromethyl)acetophenone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the acetophenone core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H5BrF6O2 |
|---|---|
Peso molecular |
351.04 g/mol |
Nombre IUPAC |
1-[3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H5BrF6O2/c1-4(18)5-2-6(9(12,13)14)8(7(11)3-5)19-10(15,16)17/h2-3H,1H3 |
Clave InChI |
DSKOECBSLXUUQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1)Br)OC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12844461.png)
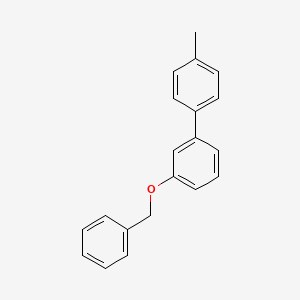
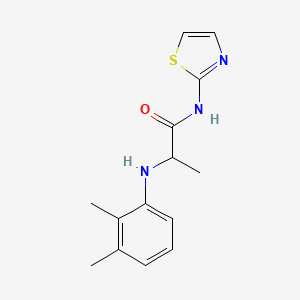

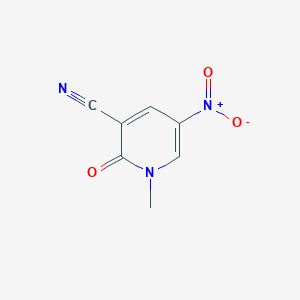
![7-Amino-5-methyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B12844491.png)
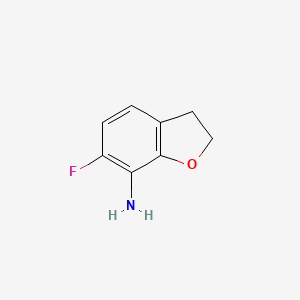
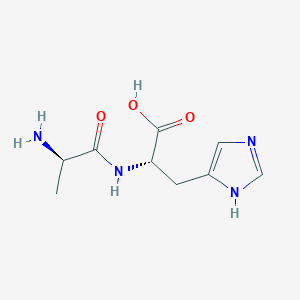


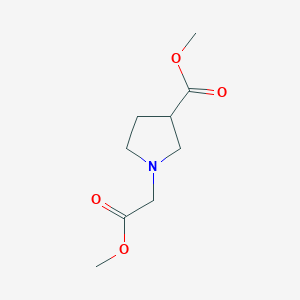
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
